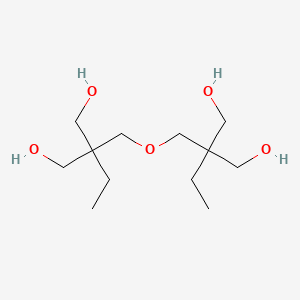
DL-Homocysteic acid
Vue d'ensemble
Description
DL-Homocysteic acid is an organosulfur compound with the formula HO3SCH2CH2CH(NH2)CO2H. It is a non-proteinogenic amino acid and a potent agonist of the NMDA receptor, which is related to homocysteine, a by-product of methionine metabolism . This compound is known for its role in disrupting calcium homeostasis and inducing degeneration of spinal motor neurons .
Mécanisme D'action
Target of Action
DL-Homocysteic acid is a glutamic acid analog and a receptor agonist of NMDA . It interacts with these receptors, which play a crucial role in neural communication, memory formation, learning, and regulation .
Mode of Action
This compound interacts with its targets, the NMDA receptors, leading to a variety of changes. It disrupts calcium homeostasis, which can lead to degeneration of spinal motor neurons . It also induces oxidative stress in the brain of immature rats .
Biochemical Pathways
This compound is involved in the methionine metabolism pathway . It contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The interaction of this compound with its targets and its involvement in various biochemical pathways can lead to a range of molecular and cellular effects. It has been found to induce oxidative stress in the brain of immature rats . It also disrupts calcium homeostasis, leading to degeneration of spinal motor neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cations like sodium and zinc can lead to the formation of complexes with this compound . .
Analyse Biochimique
Biochemical Properties
DL-Homocysteic acid plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with NMDA receptors, disrupting calcium homeostasis and inducing oxidative stress . This compound forms complexes with various cations such as sodium, copper, zinc, and nickel . These interactions are crucial for its biochemical activity, as they influence the compound’s ability to modulate neuronal activity and induce neurotoxicity .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It disrupts calcium homeostasis, leading to the degeneration of spinal motor neurons and cytotoxic effects on the central nervous system . This compound also induces oxidative stress in brain tissues, affecting cell signaling pathways, gene expression, and cellular metabolism . The neurotoxic effects of this compound are particularly evident in conditions of chronic exposure, where it can lead to significant impairments in neuronal function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NMDA receptors, leading to the disruption of calcium homeostasis and induction of oxidative stress . This compound binds to NMDA receptors, causing an influx of calcium ions into neurons, which can trigger a cascade of events leading to cell death . Additionally, this compound can form complexes with various cations, further influencing its biochemical activity and neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it causes an elevated cytoplasmic calcium level without morphological signs of degeneration . Over time, calcium accumulation increases in different cellular compartments, leading to progressive degeneration and cell death . These temporal changes highlight the compound’s stability and long-term effects on cellular function, particularly in in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can induce excitotoxicity and neurodegeneration, while higher doses can lead to more severe neurotoxic effects . In some studies, high doses of this compound have been shown to have pro-epileptic effects, further emphasizing the importance of dosage in determining the compound’s impact on neuronal function .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to methionine metabolism . It is synthesized from homocysteine through the oxidation of the thiol group to the corresponding sulfonic acid . This compound can influence metabolic flux and metabolite levels, particularly in pathways involving sulfur-containing amino acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to form complexes with cations also plays a role in its transport and distribution .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its effects on cellular activity and function . It can accumulate in organelles, leading to progressive degeneration and cell death . The compound’s subcellular localization is influenced by its interactions with NMDA receptors and various cations, which direct it to specific compartments within the cell .
Méthodes De Préparation
DL-Homocysteic acid can be synthesized through the oxidation of homocystine with aqueous bromine . The process involves dissolving DL-homocystine in an appropriate amount of hydrochloric acid, followed by the addition of bromine to achieve the desired oxidation . This method is commonly used in laboratory settings for the preparation of this compound.
Analyse Des Réactions Chimiques
DL-Homocysteic acid undergoes several types of chemical reactions, including:
Oxidation: Homocysteine is oxidized to homocysteic acid in the presence of vitamin C.
Complex Formation: This compound forms complexes with metal ions such as sodium, copper, zinc, and nickel.
Substitution: It can participate in substitution reactions where the sulfonic acid group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include bromine for oxidation and various metal salts for complex formation. The major products formed from these reactions are homocysteic acid and its metal complexes.
Applications De Recherche Scientifique
DL-Homocysteic acid has a wide range of applications in scientific research, including:
Neuroscience: It is used to study excitotoxicity and calcium homeostasis in motor neurons.
Biochemistry: The compound is employed in the analysis of sulfur-containing amino acids and their derivatives.
Pharmacology: This compound is used to investigate the effects of NMDA receptor agonists and their role in neurodegenerative diseases.
Toxicology: Research on the oxidative stress induced by this compound in brain tissues.
Comparaison Avec Des Composés Similaires
DL-Homocysteic acid is similar to other sulfur-containing amino acids such as:
L-Homocysteic acid: Another potent NMDA receptor agonist with similar properties.
DL-Homocysteine: A non-proteinogenic amino acid involved in methionine metabolism.
L-Cysteic acid: A compound with similar structural features but different biological activities.
What sets this compound apart is its specific role in disrupting calcium homeostasis and its potent excitotoxic effects on motor neurons .
Propriétés
IUPAC Name |
2-amino-4-sulfobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQYPQEPHKASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864543 | |
| Record name | 2-Amino-4-sulfobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | DL-Homocysteic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
504-33-6, 1001-13-4 | |
| Record name | (±)-Homocysteic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Homocysteic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocysteic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-sulfobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-homocysteic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-HOMOCYSTEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA2G5T79L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















